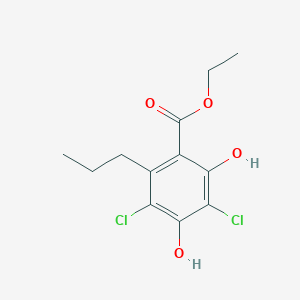
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of two chlorine atoms, two hydroxyl groups, and a propyl group attached to a benzene ring, with an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate typically involves the esterification of 3,5-dichloro-2,4-dihydroxy-6-propylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
科学的研究の応用
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
- Ethyl 3,5-dichloro-4-hydroxybenzoate
- Ethyl 3,5-dichloro-2-hydroxybenzoate
- Ethyl 3,5-dichloro-6-hydroxybenzoate
Uniqueness
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate is unique due to the presence of both hydroxyl and propyl groups on the benzene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
88207-81-2 |
|---|---|
分子式 |
C12H14Cl2O4 |
分子量 |
293.14 g/mol |
IUPAC名 |
ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate |
InChI |
InChI=1S/C12H14Cl2O4/c1-3-5-6-7(12(17)18-4-2)10(15)9(14)11(16)8(6)13/h15-16H,3-5H2,1-2H3 |
InChIキー |
HTNXIMHPSWMGPM-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)

![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
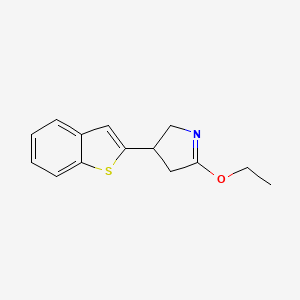

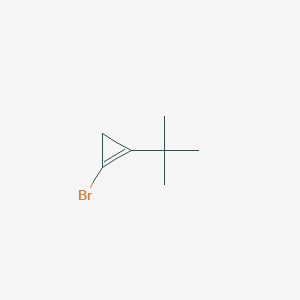

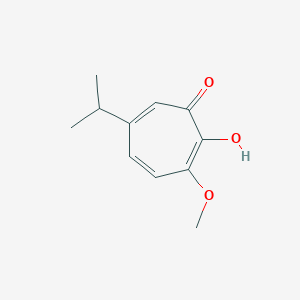
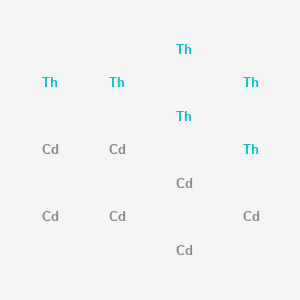
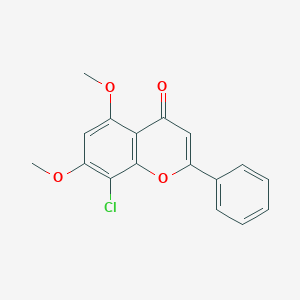
![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
![2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14400150.png)
